Cas no 402-10-8 (3-Bromo-4-methoxybenzotrifluoride)

3-Bromo-4-methoxybenzotrifluoride is a versatile aromatic compound featuring a bromine substituent at the 3-position and a methoxy group at the 4-position of a benzotrifluoride scaffold. The trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, where the bromine acts as a reactive handle. The methoxy group further contributes to its utility in fine chemical synthesis, offering opportunities for functionalization. This compound is particularly useful in pharmaceutical and agrochemical research due to its stability and reactivity profile. Its well-defined structure ensures consistent performance in synthetic applications.
3-Bromo-4-methoxybenzotrifluoride structure
402-10-8 structure
商品名:3-Bromo-4-methoxybenzotrifluoride
CAS番号:402-10-8
MF:C8H6OF3Br
メガワット:255.03184
MDL:MFCD03789249
CID:1029230
PubChem ID:2757033

3-Bromo-4-methoxybenzotrifluoride 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
    • 2-Bromo-4-(trifluoromethyl)anisole
    • Potassium (3-bromo-4-methoxyphenyl)trifluoroborate
    • 2-Brom-4-trifluormethyl-anisol
    • 3-Bromo-4-methoxybenzotrifluoride
    • 3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene
    • 2-Bromo-1-methoxy-4-trifluoromethylbenzene
    • SY067598
    • 3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethylbromobenzene
    • CS-0103375
    • AB16111
    • MFCD03789249
    • DB-204324
    • AKOS015956520
    • TS-00815
    • DTXSID80373709
    • SCHEMBL1094342
    • A824981
    • 3-bromo-4-methoxybenzotrifluoride, AldrichCPR
    • 2-bromo-1-methoxy-4-trifluoromethyl-benzene
    • 2-Methoxy-5-(trifluoromethyl)bromobenzene
    • Benzene, 2-bromo-1-methoxy-4-(trifluoromethyl)-
    • 402-10-8
    • s11381
    • MDL: MFCD03789249
    • インチ: InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3
    • InChIKey: OWUAHASLKZBQTD-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)C(F)(F)F)Br

計算された属性

  • せいみつぶんしりょう: 253.95500
  • どういたいしつりょう: 253.95541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.6344 g/cm3 (20 ºC)
  • ふってん: 90-92 ºC (10 Torr)
  • フラッシュポイント: 97.6±11.6 ºC,
  • 屈折率: 1.4968 (589.3 nm 20 ºC)
  • ようかいど: 極微溶性(0.19 g/l)(25ºC)、
  • PSA: 9.23000
  • LogP: 3.47650

3-Bromo-4-methoxybenzotrifluoride セキュリティ情報

3-Bromo-4-methoxybenzotrifluoride 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-Bromo-4-methoxybenzotrifluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B696620-1g
3-Bromo-4-methoxybenzotrifluoride
402-10-8
1g
$ 98.00 2023-04-18
Chemenu
CM193376-500g
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
402-10-8 95%
500g
$1136 2022-06-11
Fluorochem
010726-5g
3-Bromo-4-methoxybenzotrifluoride
402-10-8 95%
5g
£24.00 2022-03-01
TRC
B696620-100mg
3-Bromo-4-methoxybenzotrifluoride
402-10-8
100mg
$ 64.00 2023-04-18
Aaron
AR00C9C8-25g
3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene
402-10-8 97%
25g
$64.00 2025-01-24
1PlusChem
1P00C93W-25g
3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene
402-10-8 98+%
25g
$45.00 2025-02-26
abcr
AB205636-1g
2-Bromo-4-(trifluoromethyl)anisole, 97%; .
402-10-8 97%
1g
€59.00 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174015-250mg
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
402-10-8 97%
250mg
¥44.00 2024-05-15
A2B Chem LLC
AF70876-1g
3-Bromo-4-methoxybenzotrifluoride
402-10-8 95%
1g
$10.00 2024-04-20
eNovation Chemicals LLC
Y1048638-5g
3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene
402-10-8 95%
5g
$70 2024-06-06

3-Bromo-4-methoxybenzotrifluoride 関連文献

  • 1. 799. Mechanism of elimination reactions. Part XX. The inessentiality of steric strain in bimolecular olefin elimination
    D. V. Banthorpe,E. D. Hughes,Christopher Ingold J. Chem. Soc. 1960 4054
  • 2. Reinvestigation of the crystal structure of ammoniumtetrametaphosphate, (NH4)4P4O12
    D. A. Koster,A. J. Wagner J. Chem. Soc. A 1970 435
  • 3. Kinetics and mechanism of the equilibration reaction between (2,2′,2″-nitrilotriethoxy)nitrosylvanadate(1–) and cyanide. Crystal structures of sodium (2,2′,2″-nitrilotriethoxy)nitrosylvanadate(I)–sodium perchlorate tetrahydrate and of barium cyano(2,2′,2″-nitrilotriethoxy)nitrosylvanadate(I) pentahydrate
    Karl Wieghardt,Michael Kleine-Boymann,Wolfgang Swiridoff,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1985 2493

3-Bromo-4-methoxybenzotrifluorideに関する追加情報

3-Bromo-4-methoxybenzotrifluoride: A Comprehensive Overview

3-Bromo-4-methoxybenzotrifluoride, identified by the CAS registry number 402-10-8, is a significant compound in the field of organic chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential applications in various scientific domains. The molecule consists of a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position, along with a trifluoromethyl group attached to the benzene ring. This combination of substituents imparts distinctive chemical properties to the compound, making it a subject of interest for researchers and industry professionals alike.

The synthesis of 3-Bromo-4-methoxybenzotrifluoride involves a series of well-established organic reactions. The process typically begins with the preparation of the benzene derivative, followed by the introduction of the bromine and methoxy groups at specific positions. The substitution reactions are carefully controlled to ensure high purity and yield. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, contributing to the compound's accessibility in research settings.

In terms of applications, 3-Bromo-4-methoxybenzotrifluoride has found utility in several areas. Its electron-withdrawing trifluoromethyl group makes it an attractive candidate for use in pharmaceuticals, where such groups are often employed to modulate drug properties such as solubility and bioavailability. Additionally, the compound is being explored for its potential in agrochemicals, where it may serve as an active ingredient or intermediate in the synthesis of pesticides and herbicides.

Recent studies have delved into the electronic properties of 3-Bromo-4-methoxybenzotrifluoride, particularly its reactivity under various conditions. Researchers have reported that the compound exhibits unique reactivity patterns due to the interplay between its substituents. For instance, the bromine atom acts as an electron-withdrawing group, while the methoxy group donates electron density through resonance effects. This balance of electronic effects influences the compound's behavior in both synthetic and analytical chemistry contexts.

The compound's stability under different environmental conditions has also been a focus of recent investigations. Studies indicate that 3-Bromo-4-methoxybenzotrifluoride demonstrates remarkable thermal stability, making it suitable for high-temperature applications. Furthermore, its resistance to hydrolysis under acidic and basic conditions underscores its potential for use in harsh chemical environments.

In conclusion, 3-Bromo-4-methoxybenzotrifluoride (CAS No. 402-10-8) stands out as a versatile compound with a wide range of applications across various scientific disciplines. Its unique structure and chemical properties continue to drive research aimed at unlocking its full potential. As advancements in synthetic methodologies and material science progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

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